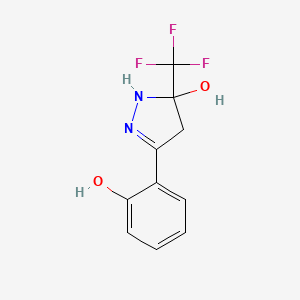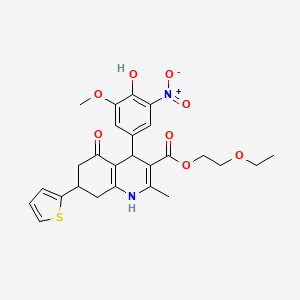
3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that features a trifluoromethyl group and a hydroxyphenyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the reaction of 2-hydroxyacetophenone with trifluoromethyl hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Reduction: The pyrazole ring can be reduced to a dihydropyrazole using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol: Similar structure but lacks the trifluoromethyl group.
3-(2-hydroxyphenyl)-5-ethyl-4,5-dihydro-1H-pyrazol-5-ol: Similar structure with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs .
Properties
Molecular Formula |
C10H9F3N2O2 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)9(17)5-7(14-15-9)6-3-1-2-4-8(6)16/h1-4,15-17H,5H2 |
InChI Key |
XBIXRQKLDQLKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC1(C(F)(F)F)O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11628026.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B11628034.png)
![(6Z)-6-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628042.png)
![ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628055.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628057.png)
![N~1~-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11628062.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11628068.png)
![methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628076.png)
![5-(4-chlorophenyl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11628091.png)

![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628099.png)
![2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11628100.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628118.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11628130.png)
